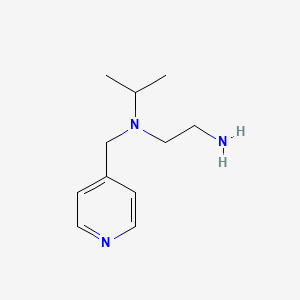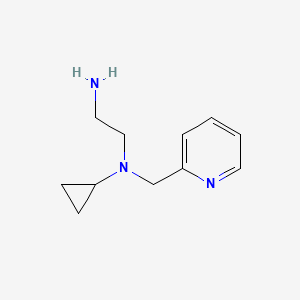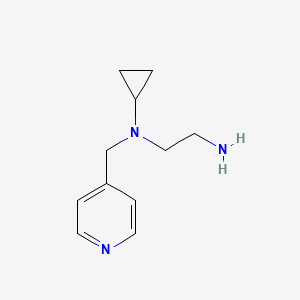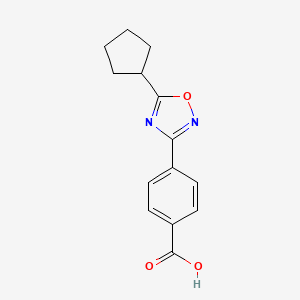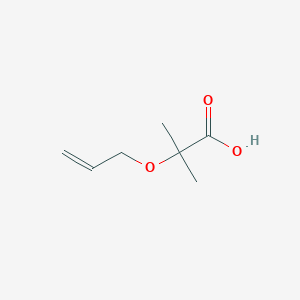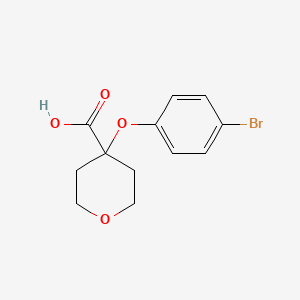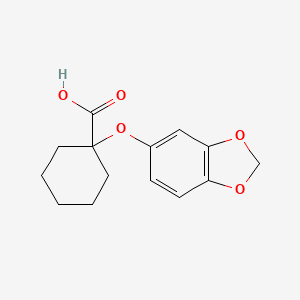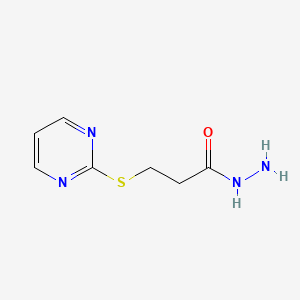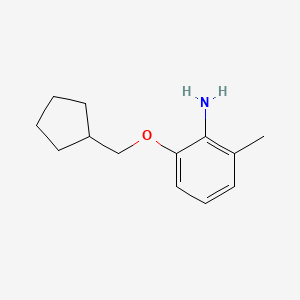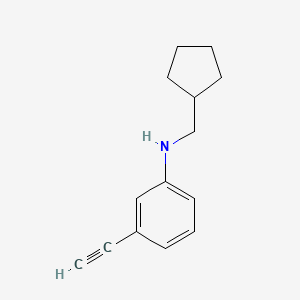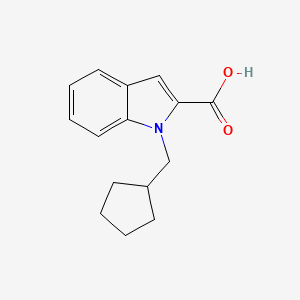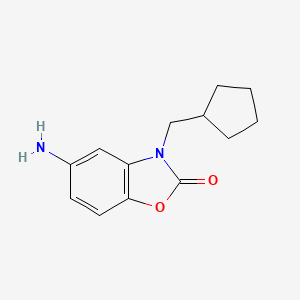
5-Amino-3-(cyclopentylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(cyclopentylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound belonging to the benzoxazolone family This compound features a benzoxazolone core with an amino group at the 5-position and a cyclopentylmethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(cyclopentylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentanone and an appropriate amine.
Formation of Intermediate: Cyclopentanone is first converted to cyclopentylmethylamine through reductive amination.
Condensation Reaction: The cyclopentylmethylamine is then condensed with a suitable benzoxazolone derivative to form the target compound.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to enhance yield and purity. Large-scale production often employs automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-(cyclopentylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzoxazolone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions often use strong bases or nucleophiles such as sodium hydride or alkyl lithium reagents.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.
Reduction Products: Primary amines, secondary amines, and other reduced forms.
Substitution Products: Alkylated or acylated derivatives of the benzoxazolone core.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals. Medicine: The compound and its derivatives are explored for their therapeutic properties, such as anti-inflammatory, analgesic, and antipyretic effects. Industry: It is utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism by which 5-Amino-3-(cyclopentylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
5-Amino-3-(cyclopentylmethyl)-1,3-benzoxazol-2-one: Similar structure but lacks the dihydro modification.
5-Amino-3-(cyclohexylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one: Similar core structure with a different alkyl group.
5-Amino-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the cyclopentylmethyl group.
Uniqueness: 5-Amino-3-(cyclopentylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific combination of the benzoxazolone core, the amino group, and the cyclopentylmethyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
5-amino-3-(cyclopentylmethyl)-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-10-5-6-12-11(7-10)15(13(16)17-12)8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBAXNXDRLMSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C3=C(C=CC(=C3)N)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



